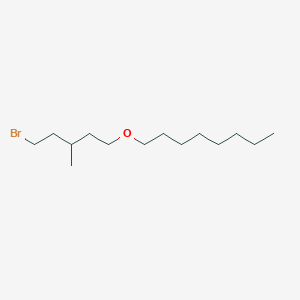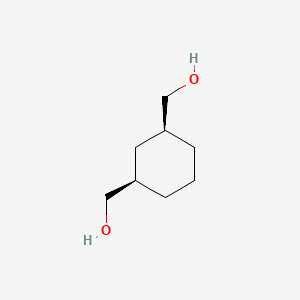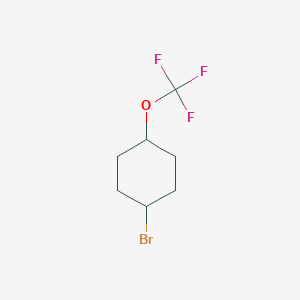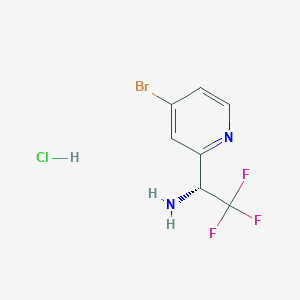
1-(5-Bromo-3-methylpentyloxy)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-3-methylpentyloxy)octane is an organic compound with the molecular formula C14H29BrO and a molecular weight of 293.28 g/mol . This compound is characterized by the presence of a bromine atom attached to a methylpentyloxy group, which is further connected to an octane chain. It is primarily used in research and development within the chemical industry .
Preparation Methods
The synthesis of 1-(5-Bromo-3-methylpentyloxy)octane typically involves the reaction of 5-bromo-3-methylpentanol with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(5-Bromo-3-methylpentyloxy)octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(5-Bromo-3-methylpentyloxy)octane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(5-Bromo-3-methylpentyloxy)octane exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new bond . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(5-Bromo-3-methylpentyloxy)octane can be compared to other similar compounds such as:
1-(5-Chloro-3-methylpentyloxy)octane: Similar structure but with a chlorine atom instead of bromine.
1-(5-Iodo-3-methylpentyloxy)octane: Similar structure but with an iodine atom instead of bromine.
1-(5-Fluoro-3-methylpentyloxy)octane: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo due to the presence of the bromine atom .
Properties
Molecular Formula |
C14H29BrO |
|---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
1-(5-bromo-3-methylpentoxy)octane |
InChI |
InChI=1S/C14H29BrO/c1-3-4-5-6-7-8-12-16-13-10-14(2)9-11-15/h14H,3-13H2,1-2H3 |
InChI Key |
XMOOXYPQCOIELJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCC(C)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Aza-bicyclo[3.1.1]hept-3-ylamine](/img/structure/B12274239.png)
![1,4-Dioxaspiro[4.5]decan-8-amine, N-(2,2-diethoxyethyl)-](/img/structure/B12274243.png)
![methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12274262.png)
![6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B12274270.png)
![4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12274277.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B12274280.png)
![Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B12274284.png)
![1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine](/img/structure/B12274291.png)
![5-bromo-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide](/img/structure/B12274292.png)
![2-tert-butyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274297.png)


![4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12274328.png)

